molecular formula C14H13N3O2S B2494827 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865182-73-6

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2494827
CAS RN: 865182-73-6
M. Wt: 287.34
InChI Key: IBXFBMXIDLBBTL-PEZBUJJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzothiazole acetamide compounds involves refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides. The nature of these assemblies is significantly influenced by the substituents on the benzothiazole moiety, which dictate the formation of specific hydrogen bonding patterns in the crystalline state (Balijapalli et al., 2017).

Molecular Structure Analysis

Structural characterization of benzothiazole acetamide derivatives reveals the impact of substituents on molecular conformation and hydrogen bonding. The crystal structure of certain derivatives demonstrates the formation of centrosymmetric dimers via N—H⋯N hydrogen bonds, further connected by C—H⋯O interactions into layers, illustrating the compound's ability to form structured networks in the solid state (Ismailova et al., 2014).

Chemical Reactions and Properties

The chemical behavior of benzothiazole acetamide compounds includes their reactivity towards various chemical agents and conditions. These compounds have been synthesized to explore their potential in different chemical reactions, showcasing their versatility and the influence of structural variations on their reactivity (Bhavsar et al., 2011).

Physical Properties Analysis

The physical properties of benzothiazole acetamide derivatives, including solubility, melting points, and crystal structures, have been extensively studied. These properties are crucial for understanding the compound's behavior in various environments and its potential applications in materials science and chemistry (Duran & Canbaz, 2013).

Chemical Properties Analysis

Benzothiazole acetamide derivatives exhibit a range of chemical properties, such as acidity (pKa values), which are critical for predicting their behavior in chemical reactions and biological systems. The acidity constants of these compounds have been determined, highlighting the impact of molecular structure on their acid-base behavior (Duran & Canbaz, 2013).

Scientific Research Applications

1. Role in PI3K/mTOR Dual Inhibition

  • Application : Studies have shown that compounds similar to (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide play a significant role in inhibiting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cancer research. The modification of the benzothiazole ring in these compounds has been explored to enhance metabolic stability and efficacy in vitro and in vivo (Stec et al., 2011).

2. Biological Activities

  • Application : Derivatives of benzothiazole, including those structurally related to the compound , have shown a range of biological activities. They demonstrate significant urease inhibition, with potential applications in treating conditions caused by urease-producing bacteria. In addition, molecular docking studies indicate that these compounds can bind to specific enzyme sites, suggesting a mechanism for their biological activities (Gull et al., 2016).

3. Photophysical Properties

  • Application : The study of N-(benzo[d]thiazol-2-yl) acetamides, which are structurally similar to the specified compound, has provided insights into their photophysical properties. These properties are influenced by different hydrogen bonding associations, making these compounds relevant in materials science, particularly in developing optoelectronic devices (Balijapalli et al., 2017).

4. Anti-HIV Potential

  • Application : Certain N-1,3-benzo[d]thiazol-2-yl acetamide derivatives have demonstrated notable anti-HIV activity. This points towards the potential use of this compound in developing new treatments for HIV, given its structural similarities (Bhavsar et al., 2011).

5. Antimicrobial Activity

  • Application : Research indicates that benzothiazole derivatives exhibit significant antimicrobial activities. This suggests that the compound may also possess antimicrobial properties, which could be useful in developing new antibiotics or antifungal medications (Rezki, 2016).

6. Antitumor Activity

  • Application : Compounds structurally related to this compound have shown promising antitumor activities. This opens up possibilities for its use in cancer therapy, either as a therapeutic agent or as a lead compound in drug development (Wu et al., 2017).

Future Directions

Further studies could be conducted to synthesize this compound and investigate its properties and potential applications. This could include exploring its reactivity, studying its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

N-(2-acetylimino-3-prop-2-ynyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-4-7-17-12-6-5-11(15-9(2)18)8-13(12)20-14(17)16-10(3)19/h1,5-6,8H,7H2,2-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXFBMXIDLBBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.